

# An In-depth Technical Guide to 4-tert-butyl-3-chlorophenol

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## Compound of Interest

Compound Name: 4-Tert-butyl-3-chlorophenol

Cat. No.: B3051558

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## Introduction

**4-tert-butyl-3-chlorophenol** is a substituted phenol derivative with potential applications in various fields of chemical synthesis and research. Its structure, featuring a bulky tert-butyl group and a chlorine atom on the phenolic ring, suggests unique chemical and biological properties that may be of interest to researchers in medicinal chemistry, materials science, and environmental science. This guide provides a comprehensive overview of the available technical data for **4-tert-butyl-3-chlorophenol**, including its chemical properties, a potential synthetic approach, and a discussion of the biological activities of structurally related compounds.

## Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-tert-butyl-3-chlorophenol**.<sup>[1][2]</sup> It is also known by its CAS Registry Number 34593-73-2.

## Physicochemical Data

A summary of the key physicochemical properties of **4-tert-butyl-3-chlorophenol** is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

Property	Value	Source
IUPAC Name	4-tert-butyl-3-chlorophenol	PubChem[1][2]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO	PubChem[1]
Molecular Weight	184.66 g/mol	PubChem[1]
CAS Number	34593-73-2	PubChem[1]
Canonical SMILES	<chem>CC(C)(C)C1=CC(=CC(C1)O)Cl</chem>	PubChem[2]
InChI Key	XXZNDRDKECUZMB-UHFFFAOYSA-N	PubChem[1][2]
Predicted XLogP3	3.9	PubChem[1]
Predicted Hydrogen Bond Donor Count	1	PubChem[1]
Predicted Hydrogen Bond Acceptor Count	1	PubChem[1]
Predicted Rotatable Bond Count	1	PubChem[1]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4-tert-butyl-3-chlorophenol** are not readily available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of its isomer, 4-tert-butyl-2-chlorophenol. The following protocol describes the chlorination of 4-tert-butylphenol.

### Example Experimental Protocol: Synthesis of 4-tert-butyl-2-chlorophenol

This protocol is for a related isomer and should be adapted and optimized for the synthesis of **4-tert-butyl-3-chlorophenol**.

Materials:

- 4-tert-butylphenol (40.0 g, 0.27 mol)
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) (37.5 g, 0.28 mol)
- Methanol ( $\text{MeOH}$ ) (9.0 g, 0.28 mol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- A solution of 4-tert-butyl-phenol (40.0 g, 0.27 mol) and  $\text{SO}_2\text{Cl}_2$  (37.5 g, 0.28 mol) in  $\text{CH}_2\text{Cl}_2$  is prepared.
- The solution is cooled to  $0^\circ\text{C}$ .
- Methanol (9.0 g, 0.28 mol) is added at  $0^\circ\text{C}$ .
- After the addition is complete, the mixture is stirred overnight at room temperature.
- Water (200 mL) is added to the reaction mixture.
- The resulting solution is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under vacuum.
- The residue is purified by column chromatography (Petroleum Ether/Ethyl Acetate, 50:1) to yield the product.

This protocol is for the synthesis of 4-tert-butyl-2-chlorophenol and is provided as a representative example.

## Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of **4-tert-butyl-3-chlorophenol** are limited. However, the biological activities of the parent compound, 4-tert-butylphenol, have been investigated, which may provide insights into the potential activities of its chlorinated derivative.

4-tert-butylphenol has been reported to exhibit endocrine-disrupting properties, acting as an estrogen receptor agonist in some in vitro tests. It has been shown to induce vitellogenin (VTG) production in fish, an indicator of estrogenic activity. Competitive binding assays have indicated that 4-tert-butylphenol can bind to the estrogen receptor of rainbow trout.

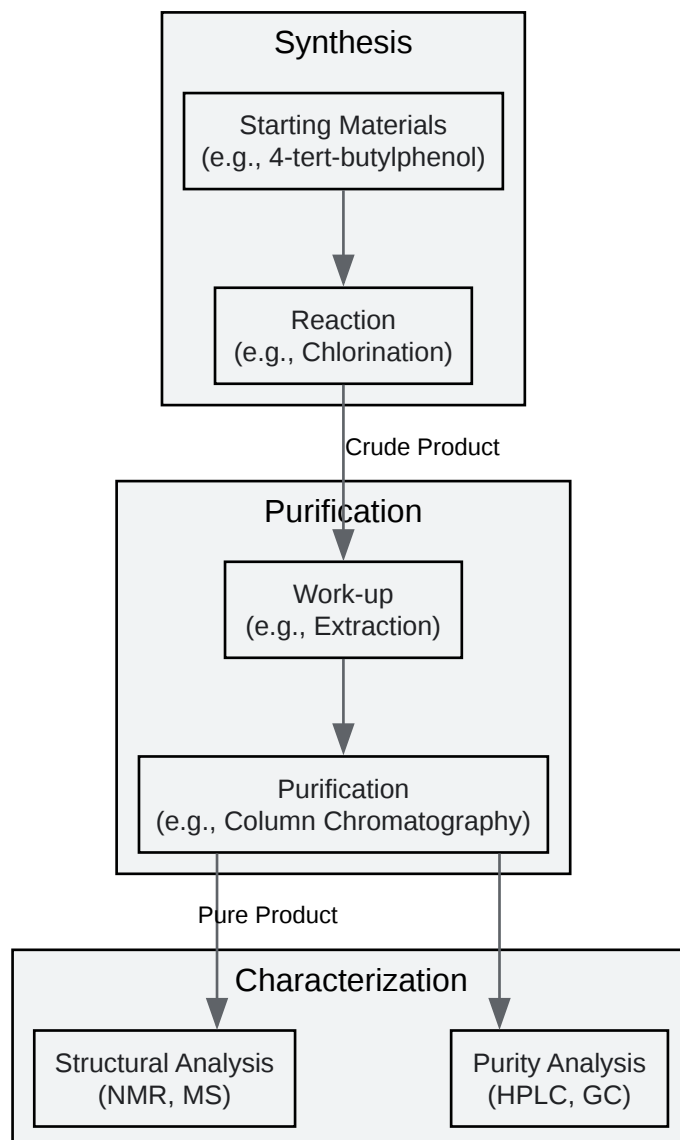
Given these findings for the parent compound, it is plausible that **4-tert-butyl-3-chlorophenol** could also interact with nuclear receptors, including the estrogen receptor. The addition of a chlorine atom may modulate this activity, potentially altering binding affinity and downstream signaling.

## Visualizations

### Logical Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like **4-tert-butyl-3-chlorophenol**.

## General Workflow for Synthesis and Characterization



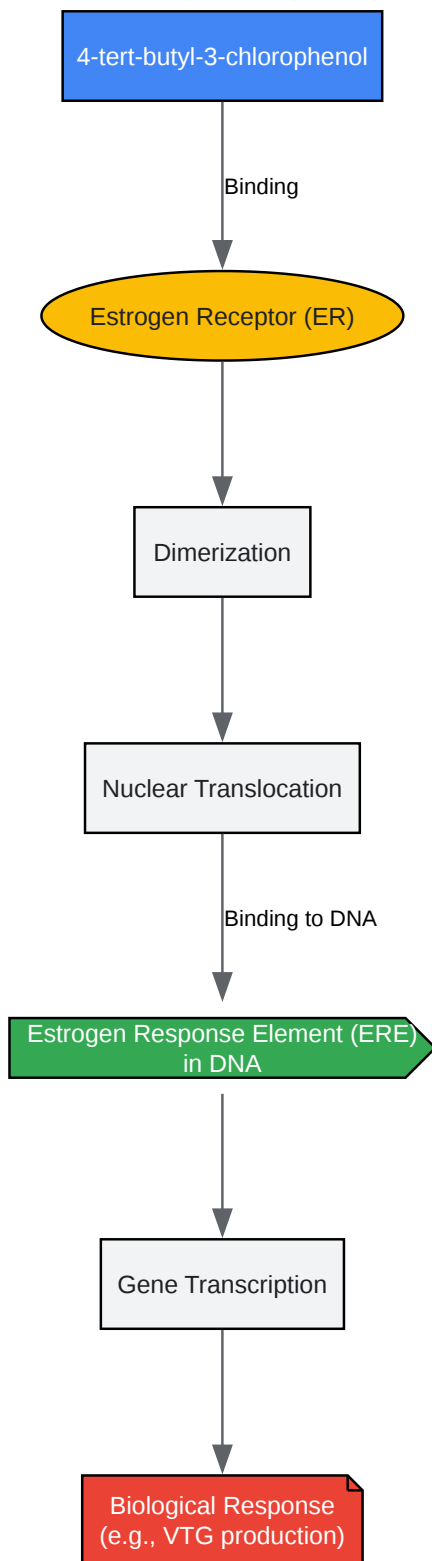
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Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

## Hypothetical Signaling Pathway

The following diagram presents a hypothetical signaling pathway for **4-tert-butyl-3-chlorophenol**, based on the known estrogenic activity of its parent compound, 4-tert-butylphenol. This is a speculative model and requires experimental validation.

## Hypothetical Estrogenic Signaling Pathway

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Caption: A hypothetical signaling pathway for the estrogenic action of **4-tert-butyl-3-chlorophenol**.

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## References

- 1. 4-tert-Butyl-3-chlorophenol | C<sub>10</sub>H<sub>13</sub>ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-tert-butyl-3-chlorophenol (C<sub>10</sub>H<sub>13</sub>ClO) [pubchemlite.lcsb.uni.lu]
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